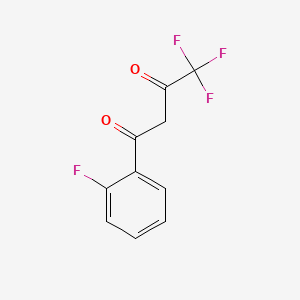

4,4,4-Trifluoro-1-(2-fluorophenyl)butane-1,3-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4,4,4-Trifluoro-1-(2-fluorophenyl)butane-1,3-dione” is an intermediate in the synthesis of Mavacoxib , a long-acting COX-2 Inhibitor developed as a veterinary drug used to treat pain and inflammation with degenerative joint disease for dogs .

Synthesis Analysis

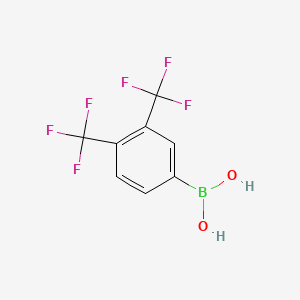

The compound is used in the synthesis of series of NNO ketoimines bearing trifluoromethyl substituents via Schiff base condensation reaction . It is also used in mixed-ligand chelate extraction of trivalent lanthanides and as a ligand in the preparation of ternary lanthanide (Ln) complexes .Molecular Structure Analysis

The molecular formula of “4,4,4-Trifluoro-1-(2-fluorophenyl)butane-1,3-dione” is C10H6F4O2 . The InChI code is 1S/C10H6F4O2/c11-7-4-2-1-3-6 (7)8 (15)5-9 (16)10 (12,13)14/h1-4H,5H2 .Chemical Reactions Analysis

As an intermediate, “4,4,4-Trifluoro-1-(2-fluorophenyl)butane-1,3-dione” is involved in various chemical reactions. For instance, it is used in the synthesis of Mavacoxib , a long-acting COX-2 Inhibitor .Physical And Chemical Properties Analysis

The compound is a liquid at room temperature . It has a molecular weight of 234.15 . The storage temperature is normal .Applications De Recherche Scientifique

Synthesis of NNO Ketoimines

This compound has been used in the synthesis of a series of NNO ketoimines bearing trifluoromethyl substituents via Schiff base condensation reaction . The trifluoromethyl group enhances the stability and reactivity of the ketoimines, making them useful in various chemical reactions.

Mixed-Ligand Chelate Extraction of Trivalent Lanthanides

4,4,4-Trifluoro-1-(2-fluorophenyl)butane-1,3-dione has been used in mixed-ligand chelate extraction of trivalent lanthanides . The fluorinated diketone group in the compound forms stable chelates with lanthanides, facilitating their extraction from mixtures.

Preparation of Ternary Lanthanide Complexes

This compound has been used as a ligand in the preparation of ternary lanthanide (Ln) complexes . These complexes have potential applications in materials science and biochemistry.

Preparation of Functionalized Sol-Gel Materials

The compound has been used in the synthesis of a novel trialkoxysilane monomer for the preparation of functionalized sol-gel matrix materials . The trifluoromethyl group enhances the stability of the sol-gel materials.

Development of Chemical Sensor Materials

The use of molecular imprinting on a silica sol-gel thin film constitutes an important process for the development of chemical sensor materials . This compound, with its trifluoromethyl group, is a superior binding group for use in forming the desired ligand-Eu (III) complex.

Covalent Integration of Ligand-Eu (III) Complex into Sol-Gel Matrix

The use of an appropriate trialkoxysilane monomer incorporating this binding group such as the silane 1-(4-(triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione would allow for the covalent integration of the ligand-Eu (III) complex into the sol-gel matrix in the initial stages of the overall molecular-imprinting process .

Safety And Hazards

The compound causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . Protective gloves, clothing, and eye/face protection should be worn when handling this compound .

Orientations Futures

Propriétés

IUPAC Name |

4,4,4-trifluoro-1-(2-fluorophenyl)butane-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F4O2/c11-7-4-2-1-3-6(7)8(15)5-9(16)10(12,13)14/h1-4H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMJUOMSUMXJFPQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CC(=O)C(F)(F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4,4-Trifluoro-1-(2-fluorophenyl)butane-1,3-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 3-benzyl-4-oxo-3,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B598296.png)

![(E)-5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde oxime](/img/structure/B598300.png)

![2-(2-Nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B598307.png)

![Pyrido[1,2-a]benzimidazole, 3-bromo-6,7,8,9-tetrahydro-](/img/no-structure.png)

![tert-Butyl 5-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B598310.png)

![5-Bromo-7-fluoro-1H-benzo[D]imidazole](/img/structure/B598311.png)